3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in the production of Finasteride, a 5alpha-reductase inhibitor used to treat conditions such as benign prostatic hyperplasia and androgenetic alopecia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride typically involves multiple steps, starting from steroidal precursors. The key steps include:
Oxidation: The initial steroidal compound undergoes oxidation to introduce the 3-oxo group.
Aza Modification: Introduction of the aza group at the 4-position.
Carboxylation: Carboxylation at the 17beta position.
Chlorination: Conversion of the carboxylic acid to its chloride form.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and inert atmospheres to prevent degradation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative .
Wissenschaftliche Forschungsanwendungen
3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme inhibition, particularly 5alpha-reductase.
Medicine: Integral in the development of drugs like Finasteride, which are used to treat prostate conditions and hair loss.
Industry: Employed in the large-scale production of pharmaceutical agents
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Finasteride: A direct derivative used for similar medical applications.
Dutasteride: Another 5alpha-reductase inhibitor with a broader spectrum of activity.
4-Aza-5alpha-androst-1-ene-3-one-17beta-carboxylic Acid: A structurally related compound used in similar contexts.
Uniqueness
What sets 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride apart is its specific structural modifications, which make it a crucial intermediate in the synthesis of highly effective 5alpha-reductase inhibitors. Its unique combination of functional groups allows for targeted chemical reactions that are essential in pharmaceutical synthesis .
Eigenschaften
Molekularformel |
C19H26ClNO2 |
---|---|
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO2/c1-18-9-7-13-11(12(18)4-5-14(18)17(20)23)3-6-15-19(13,2)10-8-16(22)21-15/h8,10-15H,3-7,9H2,1-2H3,(H,21,22)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 |
InChI-Schlüssel |
MRDQHUNRGMHNEB-MLGOENBGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)Cl)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)Cl)CCC4C3(C=CC(=O)N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.